Lipophilicity Differentiation: 4-Methoxy vs. 4-Hydroxy and Unsubstituted Pyrimidine-5-carboxylates
Ethyl 4-methoxypyrimidine-5-carboxylate exhibits a computed XLogP3 of 0.7, which is 1.0 log unit higher than its 4-hydroxy counterpart (XLogP3 = -0.3) and 0.2 units above the unsubstituted ethyl pyrimidine-5-carboxylate (XLogP3 = 0.5) [1][2]. This difference, derived from the same XLogP3 3.0 algorithm in PubChem, indicates that the methoxy group confers significantly greater membrane permeability potential while retaining aqueous solubility characteristics favorable for oral bioavailability and CNS penetration [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Ethyl 4-hydroxypyrimidine-5-carboxylate XLogP3 = -0.3; Ethyl pyrimidine-5-carboxylate XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. 4-hydroxy; ΔXLogP3 = +0.2 vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019-2025); standard in silico prediction |
Why This Matters
A one-log increase in lipophilicity can translate into a ~10-fold increase in membrane permeability, directly influencing the compound's suitability as a lead-like scaffold or prodrug component in medicinal chemistry programs.
- [1] PubChem. Ethyl 4-methoxypyrimidine-5-carboxylate. PubChem CID 53428827. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53428827 View Source
- [2] PubChem. Ethyl 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester (Ethyl 4-hydroxypyrimidine-5-carboxylate). PubChem CID 96347. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/96347 View Source
